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Abstract
Luvadaxistat (also known as TAK-831 or NBI-1065844) is a potent and selective inhibitor of

the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, Luvadaxistat increases the

levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

This mechanism has been investigated for its therapeutic potential in neurological and

psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

This technical guide provides a comprehensive overview of the chemical synthesis, structure-

activity relationship (SAR), and pharmacological properties of Luvadaxistat, intended for

professionals in drug development and neuroscience research.

Introduction
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a

crucial role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor

has been implicated in the pathophysiology of schizophrenia, contributing to its negative and

cognitive symptoms.[2][3][4] One promising therapeutic strategy to enhance NMDA receptor

function is to increase the synaptic concentration of D-serine, a potent co-agonist at the glycine

binding site of the NMDA receptor.[4][5]

D-amino acid oxidase (DAAO) is a flavoenzyme primarily responsible for the degradation of D-

amino acids, including D-serine.[6][7] Inhibition of DAAO leads to an increase in endogenous
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D-serine levels, thereby potentiating NMDA receptor-mediated neurotransmission.[5]

Luvadaxistat is a highly selective and potent DAAO inhibitor that has been evaluated in

clinical trials for the treatment of cognitive impairment associated with schizophrenia.[3][8][9]

Chemical Synthesis
While a detailed, step-by-step synthesis of Luvadaxistat has not been published in peer-

reviewed literature, its chemical structure, 6-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-

dihydropyridazine-3,4-dione, suggests a synthetic route involving the formation of a substituted

pyridazine or pyridazinone core.[10] The synthesis of similar pyridazinone derivatives often

involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related

precursor.

A plausible general synthetic approach for Luvadaxistat, based on known methods for

preparing 3,4-disubstituted pyridazines, could involve the following key steps:

Synthesis of a substituted keto-ester or a related precursor: This would involve coupling a 4-

(trifluoromethyl)phenylethyl moiety to a four-carbon backbone containing appropriate

functional groups for cyclization.

Cyclization with hydrazine: Reaction of the dicarbonyl precursor with hydrazine hydrate

would form the pyridazine ring.

Functional group manipulation: Subsequent chemical modifications might be necessary to

yield the final 3,4-dione structure of Luvadaxistat.

Patents related to pyridazinone compounds as DAAO inhibitors provide general synthetic

schemes that may be applicable to Luvadaxistat.[11][12] These often describe the reaction of

substituted phenylhydrazines with dicarbonyl compounds or the modification of pre-formed

pyridazinone rings.

Mechanism of Action and Signaling Pathway
Luvadaxistat exerts its pharmacological effects by inhibiting D-amino acid oxidase. This

inhibition leads to an increase in the concentration of D-serine in the brain. D-serine then acts

as a co-agonist at the glycine site of the NMDA receptor, enhancing its activation by glutamate.
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This potentiation of NMDA receptor signaling is believed to underlie the potential therapeutic

effects of Luvadaxistat on cognitive function.

Synaptic Cleft

Postsynaptic Neuron

Glutamate

NMDA
Receptor

Agonist Binding

D-Serine Co-agonist Binding

Ca2+
Influx

Activates

DAAO DegradesLuvadaxistat Inhibits

Downstream
Signaling

Synaptic Plasticity
(LTP)

Click to download full resolution via product page

Mechanism of action of Luvadaxistat.

The enhanced NMDA receptor activity leads to increased calcium influx into the postsynaptic

neuron, triggering downstream signaling cascades that are crucial for synaptic plasticity, such

as long-term potentiation (LTP).[13]

Structure-Activity Relationship (SAR)
Specific SAR studies for Luvadaxistat analogs have not been extensively published. However,

research on other DAAO inhibitors with pyridazinone and related heterocyclic scaffolds

provides insights into the structural requirements for potent inhibition.[14][15]

Key general observations for DAAO inhibitors include:

An acidic moiety or a bioisostere: Many potent DAAO inhibitors possess a carboxylic acid or

a similar acidic group that interacts with key residues in the active site of the enzyme.[16]

A hydrophobic substituent: A lipophilic group, such as the trifluoromethylphenyl group in

Luvadaxistat, often occupies a hydrophobic pocket in the DAAO active site, contributing to

binding affinity.[7]

The heterocyclic core: The pyridazinone scaffold serves as a rigid framework to correctly

orient the key interacting moieties. Variations in the heterocyclic core can significantly impact
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potency and selectivity.

For the broader class of pyridazinone derivatives, SAR studies have shown that the nature and

position of substituents on the phenyl ring and the pyridazinone core can modulate biological

activity for various targets.[17][18] It is likely that the trifluoromethyl group and the ethyl linker in

Luvadaxistat have been optimized for potent and selective DAAO inhibition.

Experimental Protocols
D-Amino Acid Oxidase (DAAO) Inhibition Assay
(Amplex® Red Method)
A common method to determine the inhibitory activity of compounds like Luvadaxistat against

DAAO is the Amplex® Red assay. This assay measures the production of hydrogen peroxide

(H₂O₂), a byproduct of the DAAO-catalyzed oxidation of D-amino acids.[19][20][21][22][23]

Principle:

DAAO catalyzes the following reaction: D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂

The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize the non-

fluorescent Amplex® Red reagent to the highly fluorescent resorufin. The increase in

fluorescence is directly proportional to the DAAO activity.

General Protocol:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

Prepare stock solutions of D-serine (substrate), human recombinant DAAO, HRP, and

Amplex® Red reagent.

Prepare serial dilutions of the test compound (Luvadaxistat).

Assay Procedure:
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In a 96-well plate, add the reaction buffer, DAAO enzyme, and the test compound at

various concentrations.

Pre-incubate the enzyme and inhibitor.

Initiate the reaction by adding a mixture of D-serine, HRP, and Amplex® Red.

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths

(e.g., ~540 nm excitation and ~590 nm emission).

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound relative

to a control without inhibitor.

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal

dose-response curve.
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Experimental Workflow
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DAAO Inhibition Assay Workflow.

Quantitative Data
Preclinical Data
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Luvadaxistat has demonstrated high potency and selectivity for DAAO in preclinical studies.

Parameter Species/System Value Reference(s)

IC₅₀
Human recombinant

DAAO
14 nM [24][25]

ED₅₀ (Enzyme

Occupancy)
Mouse cerebellum ~0.8-0.93 mg/kg [26]

Clinical Data (Phase 2 Studies in Schizophrenia)
Luvadaxistat has been evaluated in Phase 2 clinical trials for cognitive impairment associated

with schizophrenia (CIAS). The results have been mixed across different studies and

endpoints.

INTERACT Study (NCT03382639)[3][8][19]

Endpoint Dose Result vs. Placebo p-value

Primary: PANSS

Negative Symptom

Factor Score

50 mg, 125 mg, 500

mg

No significant

improvement
Not significant

Secondary: BACS

Composite Score
50 mg

Improvement

observed
0.031 (nominal)

Secondary: SCoRS

Interviewer Total

Score

50 mg
Improvement

observed
0.011 (nominal)

ERUDITE Study (NCT05182476)[27][28]

This study failed to replicate the positive cognitive findings of the INTERACT study and did not

meet its primary endpoint.[27][28] The development of Luvadaxistat for this indication was

subsequently halted.[27]

Conclusion
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Luvadaxistat is a potent and selective DAAO inhibitor that effectively increases D-serine

levels, thereby enhancing NMDA receptor function. While the detailed synthetic pathway is not

publicly available, its pyridazinone structure is accessible through established synthetic

methodologies for this class of compounds. The structure-activity relationships for DAAO

inhibitors highlight the importance of a hydrophobic moiety and an acidic group on a

heterocyclic scaffold. Preclinical data demonstrated promising target engagement and potency.

However, clinical trial results in schizophrenia have been inconsistent, with an early signal for

cognitive improvement at a specific dose not being replicated in a subsequent Phase 2 study,

leading to the discontinuation of its development for this indication. Despite this, the study of

Luvadaxistat has provided valuable insights into the therapeutic potential and challenges of

targeting the DAAO-D-serine-NMDA receptor pathway for CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK
Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]

3. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with
schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

6. researchgate.net [researchgate.net]

7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

8. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment
associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

9. Luvadaxistat - Takeda - AdisInsight [adisinsight.springer.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/product/b608702?utm_src=pdf-body
https://www.benchchem.com/product/b608702?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11893489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11893489/
http://www.combichemistry.com/chemistry-articles/pyridazine.html
https://pubmed.ncbi.nlm.nih.gov/38943928/
https://pubmed.ncbi.nlm.nih.gov/38943928/
https://pubmed.ncbi.nlm.nih.gov/23116391/
https://pubmed.ncbi.nlm.nih.gov/23116391/
https://synapse.patsnap.com/article/what-are-daao-inhibitors-and-how-do-they-work
https://www.researchgate.net/publication/232764338_D-Amino_Acid_Oxidase_Inhibitors_as_a_Novel_Class_of_Drugs_for_Schizophrenia_Therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2905773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11712274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11712274/
https://adisinsight.springer.com/drugs/800043389
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Luvadaxistat - Wikipedia [en.wikipedia.org]

11. US10463663B2 - Pyridazinone compounds and their use as DAAO inhibitors - Google
Patents [patents.google.com]

12. US9284300B2 - Pyridazinone derivatives - Google Patents [patents.google.com]

13. Effects of D-amino acid oxidase inhibition on memory performance and long-term
potentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

15. Quantitative structure-activity relationships of 5-lipoxygenase inhibitors. Inhibitory
potency of pyridazinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid
Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Synthesis, structure–activity relationships and stereochemical investigations of new
tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC
Publishing) [pubs.rsc.org]

19. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis
elegans - PMC [pmc.ncbi.nlm.nih.gov]

23. docs.lib.purdue.edu [docs.lib.purdue.edu]

24. medchemexpress.com [medchemexpress.com]

25. Luvadaxistat | TargetMol [targetmol.com]

26. go.drugbank.com [go.drugbank.com]

27. Neurocrine’s schizophrenia trial fails to meet primary endpoint [clinicaltrialsarena.com]

28. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat
in Adults with Cognitive Impairment Associated with Schizophrenia | Neurocrine Biosciences
[neurocrine.gcs-web.com]

To cite this document: BenchChem. [The Chemical Synthesis and Structure-Activity
Relationship of Luvadaxistat: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b608702#the-chemical-synthesis-and-
structure-activity-relationship-of-luvadaxistat]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://en.wikipedia.org/wiki/Luvadaxistat
https://patents.google.com/patent/US10463663B2/en
https://patents.google.com/patent/US10463663B2/en
https://patents.google.com/patent/US9284300B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4184572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4184572/
https://pdfs.semanticscholar.org/fbab/65f688e7c659b8ab28b6ce0ab587cc65af51.pdf
https://pubmed.ncbi.nlm.nih.gov/8207697/
https://pubmed.ncbi.nlm.nih.gov/8207697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715370/
https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-pyridazine-derivatives_fig4_379208341
https://pubs.rsc.org/en/content/articlelanding/2013/md/c3md00095h
https://pubs.rsc.org/en/content/articlelanding/2013/md/c3md00095h
https://pubs.rsc.org/en/content/articlelanding/2013/md/c3md00095h
https://pmc.ncbi.nlm.nih.gov/articles/PMC5785730/
https://www.researchgate.net/figure/Amplex-Red-assay-measures-the-production-of-resorufin-a-fluorescent-molecule-DAO_fig5_265486346
https://www.researchgate.net/publication/322576832_Assays_of_D-Amino_Acid_Oxidase_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC7375442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7375442/
https://docs.lib.purdue.edu/cgi/viewcontent.cgi?filename=1&article=1537&context=surf&type=additional
https://www.medchemexpress.com/luvadaxistat.html
https://www.targetmol.com/compound/luvadaxistat
https://go.drugbank.com/drugs/DB16067/clinical_trials?conditions=DBCOND0018504&phase=2&purpose=other&status=completed
https://www.clinicaltrialsarena.com/news/neurocrine-schizophrenia-trial/
https://neurocrine.gcs-web.com/news-releases/news-release-details/neurocrine-biosciences-provides-update-eruditetm-phase-2-data
https://neurocrine.gcs-web.com/news-releases/news-release-details/neurocrine-biosciences-provides-update-eruditetm-phase-2-data
https://neurocrine.gcs-web.com/news-releases/news-release-details/neurocrine-biosciences-provides-update-eruditetm-phase-2-data
https://www.benchchem.com/product/b608702#the-chemical-synthesis-and-structure-activity-relationship-of-luvadaxistat
https://www.benchchem.com/product/b608702#the-chemical-synthesis-and-structure-activity-relationship-of-luvadaxistat
https://www.benchchem.com/product/b608702#the-chemical-synthesis-and-structure-activity-relationship-of-luvadaxistat
https://www.benchchem.com/product/b608702#the-chemical-synthesis-and-structure-activity-relationship-of-luvadaxistat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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